molecular formula C18H16N2O2 B1581417 1,4-Bis(4-aminophenoxy)benzene CAS No. 3491-12-1

1,4-Bis(4-aminophenoxy)benzene

Cat. No. B1581417
CAS RN: 3491-12-1
M. Wt: 292.3 g/mol
InChI Key: JCRRFJIVUPSNTA-UHFFFAOYSA-N
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Description

1,4-Bis(4-aminophenoxy)benzene, also known as 1,4-BAPB, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water and is used in various fields including biochemistry, biophysics, and drug delivery. 1,4-BAPB is a versatile compound that has been used in a variety of research applications, including as a fluorescent dye, a reagent for the synthesis of other compounds, and as a model system for studying the properties of proteins. In

Scientific Research Applications

Synthesis of Semicrystalline Polyimides

1,4-Bis(4-aminophenoxy)benzene is used in the synthesis of semicrystalline polyimides . These polyimides exhibit significant recrystallization ability and fast crystallization kinetics from the melt . They also possess excellent thermo-oxidative stability with 5% weight loss temperature higher than 500 °C and good mechanical properties with tensile moduli of 2.0–3.3 GPa, tensile strengths of 85–105 MPa and elongations at break of 5–18% .

Preparation of Polyimide and Epoxy Resin Material

This compound is used for the preparation of polyimide and epoxy resin material . These materials are known for their high strength, excellent heat resistance, and good chemical stability, making them suitable for various industrial applications.

Synthesis of Cyano-Containing Polyimides

1,4-Bis(4-aminophenoxy)benzene is used in the synthesis of cyano-containing polyimides . As the degree of cyano group substitution increases, the glass transition temperature of the resulting polyimides also increases . These polymers are believed to display differing degrees of electroactivity depending upon the degree and position of cyano substitution .

Use in Biopotential Sensors

This compound is used as an ultra-thin flexible substrate for annealing MoS2 up to 500°C, and the integrated devices are applied for biopotential sensors . This application takes advantage of the compound’s stability at high temperatures and its flexibility.

Designing Intra-/Intermolecular Charge Transfer Complexes

1,4-Bis(4-aminophenoxy)benzene has a phenyl ether moiety (3 benzene rings linked by 2 oxygens in para-position), an electron donating group which is desired for designing intra-/intermolecular charge transfer complexes . These complexes are important in various fields, including organic electronics and photonics.

properties

IUPAC Name

4-[4-(4-aminophenoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRRFJIVUPSNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188465
Record name Aniline, p,p'-(p-phenylenedioxy)di-
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Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-aminophenoxy)benzene

CAS RN

3491-12-1
Record name 4,4′-[1,4-Phenylenebis(oxy)]bis[benzenamine]
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Record name Aniline, p,p'-(p-phenylenedioxy)di-
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Record name Aniline, p,p'-(p-phenylenedioxy)di-
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Record name 1,4-Bis(4-aminophenoxy)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,4-BAPB?

A1: The molecular formula of 1,4-BAPB is C18H16N2O2, and its molecular weight is 292.34 g/mol. []

Q2: What are the key structural features of 1,4-BAPB?

A2: 1,4-BAPB consists of a central benzene ring substituted at the 1 and 4 positions with two 4-aminophenoxy groups. The molecule possesses a center of symmetry. The terminal aminophenoxy rings are almost perpendicular to the central benzene ring, forming a dihedral angle of 85.40(4)°. []

Q3: Why is 1,4-BAPB often incorporated into polyimide synthesis?

A3: 1,4-BAPB is a valuable monomer for polyimide synthesis due to its ability to improve the solubility and processability of the resulting polymers. This is attributed to the flexible ether linkages and the non-coplanar structure introduced by 1,4-BAPB, which disrupts chain packing and enhances chain flexibility. [, ]

Q4: What is the impact of 1,4-BAPB on the mechanical properties of polyimides?

A5: 1,4-BAPB contributes to the excellent mechanical properties often observed in polyimides. For instance, polyimide films derived from 1,4-BAPB and specific dianhydrides exhibit tensile strengths ranging from 80 to 105 MPa, elongations at break from 4.7 to 7.6%, and tensile moduli from 1.9 to 2.6 GPa. These desirable mechanical properties make them suitable for applications demanding strength and flexibility. []

Q5: How does 1,4-BAPB influence the dielectric properties of polyimides?

A6: The presence of 1,4-BAPB in polyimide structures can contribute to lower dielectric constants. This is advantageous for applications in microelectronics, where low dielectric materials are crucial for high-speed signal transmission and reduced signal delay. [, ]

Q6: What are the effects of isomerism in bis(aminophenoxy)benzene monomers on polymer properties?

A7: Studies comparing 1,4-BAPB with its isomer 1,3-bis(4-aminophenoxy)benzene demonstrate the impact of isomerism on polymer properties. For instance, polyimides derived from 1,4-BAPB tend to have higher solubility in certain solvents compared to those based on the 1,3 isomer. [, , ] This difference arises from the varying spatial arrangements of the isomers, affecting chain packing and intermolecular interactions within the polymer matrix.

Q7: What are the potential applications of polymers synthesized using 1,4-BAPB?

A7: The unique combination of properties offered by 1,4-BAPB-based polymers makes them suitable for a wide range of applications, including:

  • High-performance films and coatings: Their thermal stability, mechanical strength, and optical transparency make them ideal for aerospace applications, flexible electronics, and protective coatings. [, , ]
  • Membranes: 1,4-BAPB-based polyimides are explored for membrane separation processes, including organic solvent nanofiltration and pervaporation. [, ] Their ability to selectively allow the passage of certain molecules while blocking others is valuable in purification and separation technologies.
  • Adhesives: The strong adhesion properties of some 1,4-BAPB-based polyimides make them suitable for use as high-performance adhesives in demanding environments. []

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